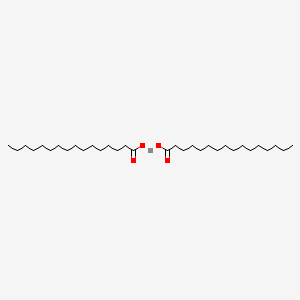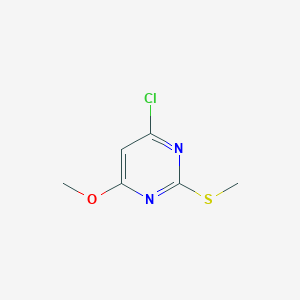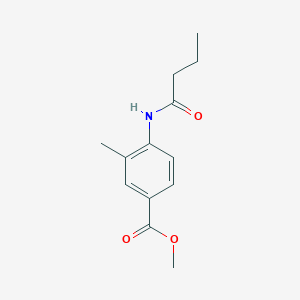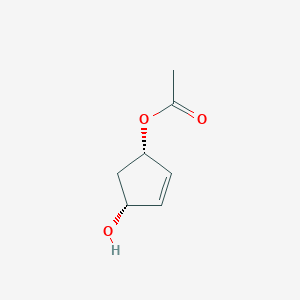![molecular formula C18H54CeN3Si6 B1588490 Tris[N,N-bis(trimethylsilyl)amid]cer(III) CAS No. 41836-21-9](/img/structure/B1588490.png)
Tris[N,N-bis(trimethylsilyl)amid]cer(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[N,N-bis(trimethylsilyl)amide]cerium(III): is an organometallic compound with the molecular formula C18H54CeN3Si6 . It is a cerium-based compound where cerium is coordinated with three bis(trimethylsilyl)amide ligands. This compound is known for its unique reactivity and is used in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Amidocerium(IV) Oxides: Used as a reactant for the synthesis of amidocerium(IV) oxides.
Lanthanide Complexes: Employed in the synthesis of lanthanide imidodiphosphinate complexes with electroluminescent properties.
Biology and Medicine:
- While specific biological and medicinal applications are not extensively documented, the unique reactivity of Tris[N,N-bis(trimethylsilyl)amide]cerium(III) makes it a potential candidate for further research in these fields.
Industry:
Wirkmechanismus
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III), also known as 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine cerium(III) salt, is primarily used as a reactant in the synthesis of various compounds . Its primary targets are the molecules it reacts with, which include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Mode of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) interacts with its targets through chemical reactions. It is used in one-electron oxidation to produce tetravalent cerium compounds and in addition-elimination reactions across the M-C bond of metal N-heterocyclic carbenes .
Biochemical Pathways
The biochemical pathways affected by Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are those involved in the synthesis of the aforementioned compounds. The downstream effects of these pathways can lead to the production of compounds with electroluminescent properties, among other things .
Result of Action
The molecular and cellular effects of Tris[N,N-bis(trimethylsilyl)amide]cerium(III)'s action are the formation of the new compounds it is used to synthesize. These can include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris[N,N-bis(trimethylsilyl)amide]cerium(III) can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous cerium chloride with sodium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
CeCl3+3NaN(SiMe3)2→Ce[N(SiMe3)2]3+3NaCl
The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction conditions. The use of anhydrous conditions and inert atmosphere is crucial to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Addition-Elimination Reactions: It participates in addition-elimination reactions across the metal-carbon bond of metal N-heterocyclic carbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen or other strong oxidants.
Addition-Elimination: These reactions typically require the presence of nucleophiles or electrophiles under controlled temperature conditions.
Major Products:
Oxidation: Tetravalent cerium compounds.
Addition-Elimination: Various substituted metal N-heterocyclic carbene complexes.
Vergleich Mit ähnlichen Verbindungen
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Comparison:
- Reactivity: Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is unique in its ability to form tetravalent cerium compounds through oxidation, which is not as common in yttrium and samarium analogs .
- Applications: While all three compounds are used in catalysis and synthesis of lanthanide complexes, Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is particularly noted for its role in electroluminescent materials .
Eigenschaften
CAS-Nummer |
41836-21-9 |
|---|---|
Molekularformel |
C18H54CeN3Si6 |
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
bis(trimethylsilyl)azanide;cerium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
DPCZDYUESIKMSU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


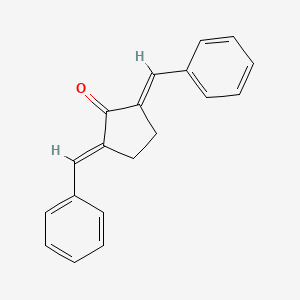
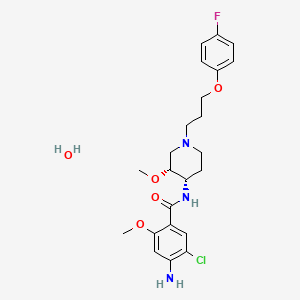
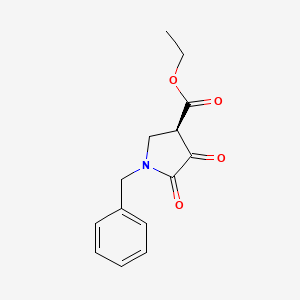
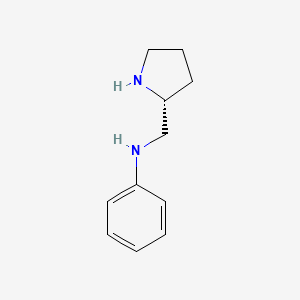

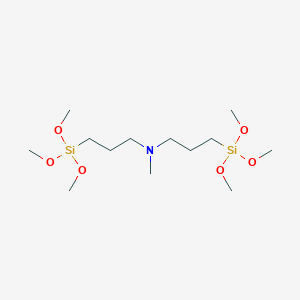
![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)
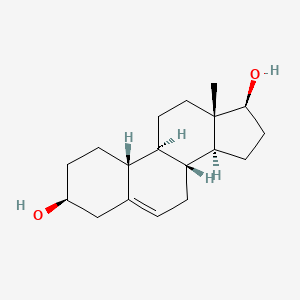
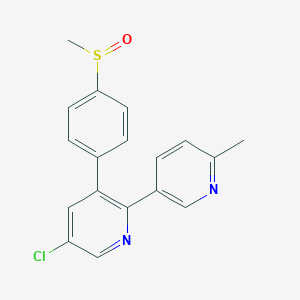
![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)
